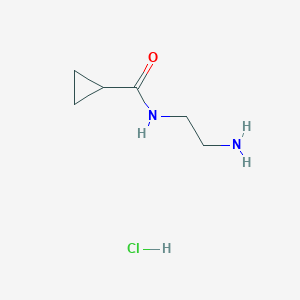

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride

描述

属性

IUPAC Name |

N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILOKLDPHZWDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions: : N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of N-substituted cyclopropanecarboxamides.

科学研究应用

Pharmacological Studies

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride has been investigated for its potential as a pharmacological agent. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For example, studies have shown that compounds with similar structures can inhibit glycogen synthase kinase-3β (GSK-3β), which is implicated in Alzheimer's disease pathology .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a potential role in treating inflammatory conditions .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against various pathogens. Preliminary studies indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Neuroprotective Effects

A recent study focused on evaluating the neuroprotective effects of this compound in cellular models of neurodegeneration. The findings revealed that treatment with the compound led to increased cell viability and reduced apoptosis in neuronal cells exposed to toxic agents. The mechanism was linked to the inhibition of GSK-3β activity, suggesting its potential for Alzheimer's disease therapy.

| Study Type | Findings | Reference Year |

|---|---|---|

| Neuroprotection | Increased cell viability and reduced apoptosis | 2024 |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL and 64 µg/mL respectively, indicating promising antimicrobial properties.

| Pathogen | MIC Value | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 2024 |

| Escherichia coli | 64 µg/mL | 2024 |

作用机制

The mechanism of action of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride and related compounds:

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Compounds with sulfonyl groups (e.g., Compound 19 ) exhibit enhanced binding to GSK-3β due to polar interactions with the kinase’s ATP-binding pocket. In contrast, chloroethyl derivatives (e.g., ) are primarily used as alkylating intermediates rather than bioactive agents.

- Aromatic substituents (e.g., phenyl or pyridinyl groups in ) improve target affinity but may reduce blood-brain barrier permeability compared to aliphatic analogs .

Impact of Stereochemistry :

- Chiral centers, as seen in the (1R,2R)-configured compound , significantly influence target selectivity. The difluoromethyl group in this analog enhances metabolic stability and lipophilicity (LogP = 2.94), making it suitable for oral administration .

Synthetic Complexity :

- Multi-step syntheses (e.g., GP3/GP7 steps for Compound 19 ) require precise purification (e.g., flash chromatography) to isolate enantiomerically pure products. Simpler derivatives, such as N-(2-chloroethyl)cyclopropanamine , are synthesized via single-step nucleophilic substitution.

生物活性

N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclopropane ring attached to an aminoethyl group, which may influence its interaction with various biological targets. The molecular formula is , and its structure can be represented as follows:

This compound's unique cyclopropane structure differentiates it from similar compounds, potentially leading to distinct pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary findings suggest interactions with:

- Enzymes : Potential inhibition or activation of key metabolic enzymes.

- Receptors : Modulation of neurotransmitter receptors, which may influence neurological pathways.

These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively bind to certain receptors, influencing cellular responses. For instance:

- Neurotransmitter Receptors : It has been noted for its potential interaction with GABA_A receptors, which could suggest applications in treating anxiety or seizure disorders .

- Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies indicate:

- Anti-inflammatory Effects : Administration resulted in reduced inflammatory markers in animal models .

- Neuroprotective Effects : The compound showed promise in models of neurodegenerative diseases, potentially improving cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-aminoethyl)acetamide | C₅H₁₃ClN₂O | Lacks cyclopropane structure; simpler interactions |

| Cyclopropanecarboxamide | C₇H₉N | Similar ring structure but without amino group |

| N-(2-aminoethyl)cyclobutanecarboxamide | C₇H₁₅ClN₂O | Larger cyclic structure; potential for different biological activity |

This table illustrates how the cyclopropane ring in this compound may confer unique binding properties compared to its analogs.

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

- Neuroprotective Study : A study evaluated the compound's effects on neurodegeneration models, revealing significant improvements in cognitive function and reduced neuronal death rates.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties, demonstrating a marked decrease in pro-inflammatory cytokines following treatment with the compound in animal models .

- Binding Affinity Tests : Research using radiolabeled assays indicated strong binding affinity to GABA_A receptors, suggesting potential therapeutic applications in anxiety disorders .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

- Protection of the amino group : Use a Boc (tert-butoxycarbonyl) protecting group for the 2-aminoethyl moiety to prevent undesired side reactions during coupling .

- Cyclopropane-carboxylic acid activation : Convert cyclopropanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride for efficient amide bond formation .

- Deprotection and salt formation : Remove the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt, ensuring high purity via recrystallization .

- Yield optimization : Monitor reaction temperature (e.g., 0–5°C during coupling) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acid chloride) to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (300 MHz, d6-DMSO) to confirm the cyclopropane ring (δ ~1.0–2.0 ppm) and aminoethyl protons (δ ~2.8–3.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z = [M+H]⁺ for free base; adjust for hydrochloride salt) .

- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can solubility challenges associated with the hydrochloride salt be addressed in aqueous buffers?

- Methodological Answer :

- Buffer selection : Use low-pH buffers (pH 3–4) to enhance solubility, as the protonated amine stabilizes the hydrochloride salt .

- Co-solvents : Add DMSO (≤10%) or ethanol to improve solubility without denaturing biomolecules in biological assays .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Structure-activity relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to model interactions between the rigid cyclopropane ring and hydrophobic pockets in target proteins (e.g., enzymes or receptors) .

- Metabolic stability : Compare half-life (t₁/₂) in microsomal assays (human/rat liver microsomes) with/without cyclopropane modification to assess resistance to oxidative metabolism .

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM range) and controls (e.g., vehicle-only and positive inhibitors) to minimize variability .

- Orthogonal assays : Validate activity in both cell-based (e.g., Trypanosoma brucei growth inhibition) and biochemical (e.g., enzyme inhibition) assays to confirm target specificity .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity and cytotoxicity?

- Methodological Answer :

- Parasitic pathogens : Test against Trypanosoma brucei (IC₅₀ determination) using resazurin-based viability assays .

- Mammalian cell lines : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays to establish selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ pathogen cells) .

Q. How should stability studies be designed to evaluate the compound under varying storage and physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .

- Physiological simulation : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyze stability over 24–72 hours to mimic in vivo conditions .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use GROMACS to model binding stability over 100 ns trajectories, focusing on cyclopropane-induced conformational changes in targets .

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to map essential features (e.g., hydrogen-bond donors, hydrophobic groups) for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。